molecular formula C10H12O4 B140358 2,3,4-Trimethoxybenzaldehyde CAS No. 2103-57-3

2,3,4-Trimethoxybenzaldehyde

Cat. No. B140358
CAS RN: 2103-57-3
M. Wt: 196.2 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. It is characterized by the presence of three methoxy groups attached to a benzene ring in the 2, 3, and 4 positions, along with an aldehyde functional group.

Synthesis Analysis

The synthesis of 2,3,4-Trimethoxybenzaldehyde can be achieved through several methods. One approach involves the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to yield a related compound, 3,4,5-trimethoxybenzaldehyde, which can be further modified to produce 2,3,4-Trimethoxybenzaldehyde . Another method includes the preparation from an industrial grade product followed by a NaHSO3 addition reaction and re-crystallization in ethanol, resulting in a high-purity reference substance .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxybenzaldehyde-related compounds has been characterized using various techniques. Single-crystal X-ray diffraction studies have shown that 3,4,5-trimethoxybenzaldehyde crystals belong to the monoclinic system with a centrosymmetric space group . Additionally, the structure of a derivative compound, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been determined to be triclinic with molecules linked through hydrogen bonding interactions .

Chemical Reactions Analysis

2,3,4-Trimethoxybenzaldehyde and its derivatives undergo various chemical reactions. For instance, reductive alkylation has been used to replace the 4-methoxy group of a related dimethyl acetal derivative, leading to the synthesis of alkyl-substituted benzaldehydes and dimethoxybenzenes . Reductive metalation followed by reaction with electrophiles is another key step in synthesizing antibiotic stilbenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trimethoxybenzaldehyde derivatives have been extensively studied. The melting point of the reference substance of 2,3,4-Trimethoxybenzaldehyde was found to be between 37.8-39.6°C . The optical, thermal, and mechanical properties of 3,4,5-trimethoxybenzaldehyde single crystals have been analyzed, revealing its potential for optical applications . The compound's structure and antibacterial activity have also been investigated, showing moderate antibacterial properties .

Scientific Research Applications

Reference Substance Preparation

  • Preparation and Certification : The reference substance of 2,3,4-trimethoxybenzaldehyde was prepared from an industrial-grade product, using NaHSO3 addition reaction followed by re-crystallization in ethanol. This substance passed homogeneity tests and was stable for at least 6 months, with a purity of 99.48% (Wu Zai-song, 2010).

Chemical Synthesis and Modification

  • Regioselective Reductive Electrophilic Substitution : Under electron transfer conditions from alkali metals in aprotic solvents, the 4-methoxy group of derivatives of 3,4,5-trimethoxybenzaldehyde can be selectively removed and replaced with various electrophiles (Azzena et al., 1992).
  • Liquid-Phase Oxidation : An efficient method was developed for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, a key intermediate in medicine production, achieving a 92% yield under specific conditions (Kitajima et al., 1988).

Material Science and Optical Applications

  • Crystal Growth and Characterization : The organic material 3,4,5-trimethoxybenzaldehyde was grown as single crystals using slow evaporation technique. These crystals belong to the monoclinic system and exhibit significant third-order nonlinear optical properties, useful in optical applications (Jebin et al., 2019).

Other Applications

  • Solubility Measurement : The solid-liquid equilibrium solubility of 2,4,5-trimethoxybenzaldehyde in various aqueous binary solvent mixtures was determined, providing data significant for crystallization processes (Yu et al., 2021).
  • Wastewater Treatment : Integrated Fenton-UASB (Upflow Anaerobic Sludge Blanket) was investigated for treating wastewater containing 3,4,5-trimethoxybenzaldehyde, demonstrating effective COD (Chemical Oxygen Demand) removal efficiency (Li et al., 2015).

Safety And Hazards

2,3,4-Trimethoxybenzaldehyde may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,3,4-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3
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InChI Key

UCTUXUGXIFRVGX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID6062179
Record name 2,3,4-Trimethoxybenzaldehyde
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Molecular Weight

196.20 g/mol
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Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 2,3,4-Trimethoxybenzaldehyde
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Product Name

2,3,4-Trimethoxybenzaldehyde

CAS RN

2103-57-3, 54061-90-4
Record name 2,3,4-Trimethoxybenzaldehyde
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Record name 2,3,4-Trimethoxybenzaldehyde
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Record name Trimethoxybenzaldehyde (mixed isomers)
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Record name Benzaldehyde, 2,3,4-trimethoxy-
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Record name 2,3,4-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixed solution of 20 g of 1,2,3-trimethoxybenzene and 100 ml of tetrahydrofuran (THF) was cooled to -78° C., and 140 ml of a hexane solution containing 1M sec-butyl lithium (sec-BuLi) was added dropwise thereto. After stirring the mixture at the same temperature for 45 minutes, 11 ml of dimethylformamide (DMF) was added to the reaction mixture. The mixture was stirred at -50° C. or lower for 45 minutes. Then, a 10% acetic acid aqueous solution was added to the mixture, and the resulting mixture was extracted with diethyl ether. The extract was washed and dried, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=9:1) to give 5.7 g of 2,3,4-trimethoxybenzaldehyde (yield: 24%, oily product).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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